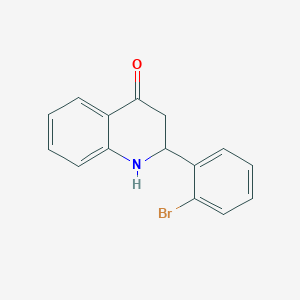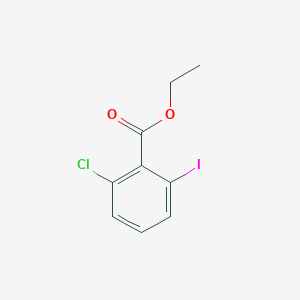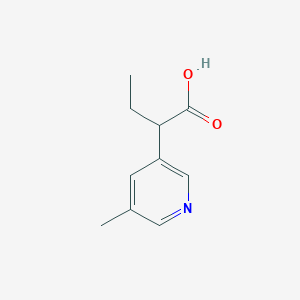
2-(5-Methylpyridin-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylpyridin-3-yl)butanoic acid is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a butanoic acid moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine derivative with a boronic acid or ester under palladium catalysis .
Another method involves the halogen-metal exchange followed by borylation. This process includes the exchange of a halogen atom on the pyridine ring with a metal (such as lithium or magnesium) and subsequent reaction with a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of specialized catalysts and solvents to facilitate the reaction .
化学反应分析
Types of Reactions
2-(5-Methylpyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-(5-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-(5-Methylpyridin-3-yl)propanoic acid
- 2-(5-Methylpyridin-3-yl)pentanoic acid
- 2-(5-Methylpyridin-3-yl)hexanoic acid
Uniqueness
2-(5-Methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-(5-methylpyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-9(10(12)13)8-4-7(2)5-11-6-8/h4-6,9H,3H2,1-2H3,(H,12,13) |
InChI 键 |
MYLRSEIHHMGPCP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=CC(=C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



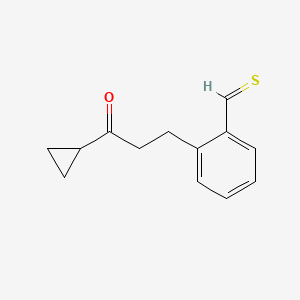
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)

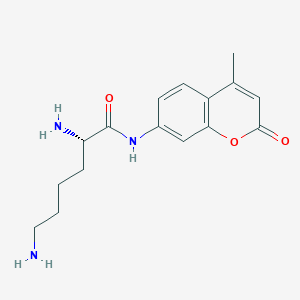
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
![2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090042.png)
![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
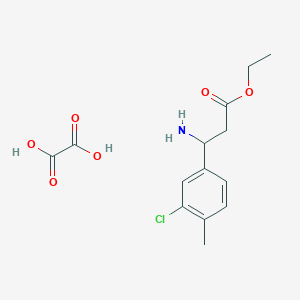
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
